2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound has been extensively studied for its potential in synthesizing novel therapeutic agents. Benzofused thiazole derivatives, like the one mentioned, have been identified as lead molecules in the development of therapeutic agents due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, anticancer, and antiviral properties. Specifically, certain benzofused thiazole derivatives were found to possess distinct anti-inflammatory activity and potential antioxidant activity against various reactive species. These compounds could serve as a template for evaluating new anti-inflammatory agents and antioxidants, indicating the potential of 2-(1-Benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid in this domain (Raut et al., 2020).
Heterocyclic Compound Synthesis
The compound is also a part of the broader category of benzofuran compounds, which are used in synthesizing various heterocyclic compounds. These heterocyclic compounds, including 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and their complex derivatives, are synthesized using derivatives of this compound. This highlights the compound's significant role in the synthesis of various heterocyclic compounds due to its powerful synthetic potential (Petrov & Androsov, 2013).
Role in Anticancer Agent Development
Furthermore, Knoevenagel condensation products, likely involving structures similar to this compound, have been a significant focus in developing anticancer agents. These compounds have exhibited remarkable anticancer activity by targeting various cancer targets, including DNA, microtubules, Topo-I/II, and kinases. The compound's role in this domain underscores its potential utility in generating pharmacologically interesting molecules, predominantly towards cancer (Tokala, Bora, & Shankaraiah, 2022).
Potential in Drug Discovery
Additionally, benzofuran derivatives, akin to this compound, have been recognized for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds are considered potential natural drug lead compounds due to their biological activities and applications in various aspects. Novel methods for constructing benzofuran rings have been discovered, emphasizing the importance of the compound in drug discovery and the development of natural drug lead compounds (Miao et al., 2019).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-4-tert-butyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-16(2,3)13-12(15(18)19)21-14(17-13)11-8-9-6-4-5-7-10(9)20-11/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNWEAOCZRFVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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